Reduced Lipophilicity vs. 3-Amino Positional Isomer
The target compound (4-amino isomer) exhibits a lower computed lipophilicity compared to its direct positional isomer, the 3-amino analog. The XLogP3-AA value for the 4-amino compound is 1.2, while the 3-amino isomer records an XLogP3-AA of 1.5 [1][2]. This difference of 0.3 log units, derived from the same computational algorithm (XLogP3), suggests that the 4-amino isomer is measurably less lipophilic, a property that can correlate with improved aqueous solubility and reduced cytochrome P450 promiscuity in early-stage discovery programs.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 1-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine; XLogP3-AA = 1.5 |
| Quantified Difference | Δ XLogP3-AA = -0.3 |
| Conditions | Computed via XLogP3 3.0 algorithm; data sourced from PubChem (2025 release) [1][2] |
Why This Matters
Lower lipophilicity often translates to reduced metabolic turnover and lower non-specific binding, making the 4-amino isomer a potentially more developable lead-like scaffold for hit-to-lead programs.
- [1] PubChem. (2025). Computed Properties for CID 65721458: 1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine. National Library of Medicine. View Source
- [2] PubChem. (2025). Computed Properties for CID 65721099: 1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine. National Library of Medicine. View Source
